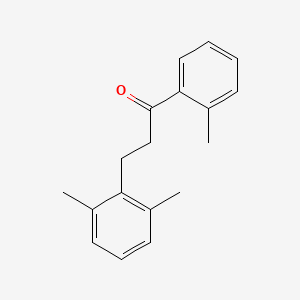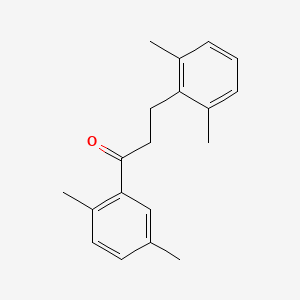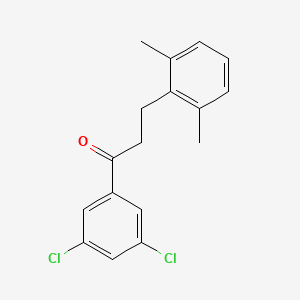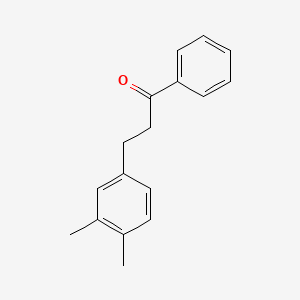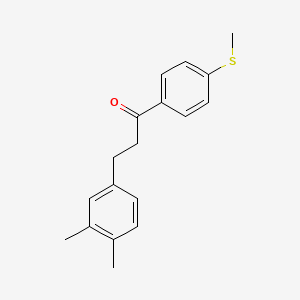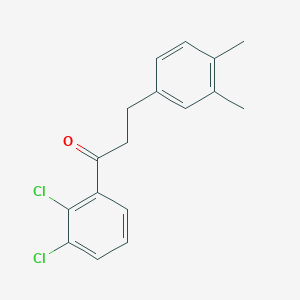
8-(3-Iodophenyl)-8-oxooctanoic acid
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various chemical reactions. For instance, the synthesis of boronic acid derivatives, which are structurally similar to the compound , has been performed on a nanomole scale with high success rates .
Molecular Structure Analysis
The molecular structure of a compound like “8-(3-Iodophenyl)-8-oxooctanoic acid” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving a compound like “8-(3-Iodophenyl)-8-oxooctanoic acid” would depend on its specific structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “8-(3-Iodophenyl)-8-oxooctanoic acid” would be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Scientific Research Applications
Radiotracer for Liver Metabolism
8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, a derivative of 8-(3-Iodophenyl)-8-oxooctanoic acid, has been synthesized for evaluating medium chain fatty acid metabolism in the liver. It shows potential as a valuable radiotracer in liver metabolism studies, mainly through beta-oxidation processes (Lee et al., 2004).
Hydroperoxide-dependent Epoxidation Studies
The compound has been involved in studies exploring the reaction of hematin with allylic fatty acid hydroperoxides. This research provides insights into the pathways of hydroperoxide-dependent epoxidation of compounds like 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (Labeque & Marnett, 1988).
Intermediate in Synthesis of Biologically Active Compounds
4-Oxo-4H-chromene-3-carboxylic acid, structurally related to 8-(3-Iodophenyl)-8-oxooctanoic acid, is an important intermediate in synthesizing various biologically active compounds. Its rapid synthesis methodology provides a pathway for creating these compounds (Zhu et al., 2014).
Myocardial Fatty Acid Uptake Agent
A variant, radioiodinated 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid, has been synthesized as an agent to evaluate myocardial fatty acid uptake. This indicates its potential application in clinical evaluations of heart conditions (Knapp et al., 1986).
Prebiotic Route for Membrane Evolution
2-Oxooctanoic acid, closely related to 8-(3-Iodophenyl)-8-oxooctanoic acid, has been studied for its role in the synthesis of double-tailed surfactants and spontaneous self-assembly into vesicles. This research provides insights into a prebiotic route for membrane evolution (Griffith et al., 2014).
Synthesis of Whisky Lactone
3-Methyl-4-oxooctanoic acid, which shares structural similarities with 8-(3-Iodophenyl)-8-oxooctanoic acid, has been used in the synthesis of whisky lactone. This compound is significant in the flavor industry (Zhang Junsong, 2012).
Inhibition of Histone Deacetylases
In a study of cyclic tetrapeptides, an unusual amino acid structurally related to 8-(3-Iodophenyl)-8-oxooctanoic acid, namely (S)-2-amino-8-((S)-oxiran-2-yl)-8-oxooctanoic acid, was found to be a key functional group for the inhibition of histone deacetylases (HDACs) (Islam et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like “8-(3-Iodophenyl)-8-oxooctanoic acid” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .
properties
IUPAC Name |
8-(3-iodophenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCJEZOAKHNTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645400 | |
| Record name | 8-(3-Iodophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898790-92-6 | |
| Record name | 8-(3-Iodophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




